![molecular formula C29H27N3O5S2 B2708400 4-[benzyl(ethyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 941928-50-3](/img/structure/B2708400.png)
4-[benzyl(ethyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[benzyl(ethyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C29H27N3O5S2 and its molecular weight is 561.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Overview of the Compound
Chemical Structure : The compound is characterized by a complex structure that includes a benzamide moiety, a sulfamoyl group, and a thiazole ring, along with a benzofuran derivative. This structure suggests potential interactions with various biological targets.
Molecular Formula : While the exact molecular formula for this compound is not provided in the sources, it can be inferred based on its components.
1. Antimicrobial Activity
Research has shown that compounds containing sulfamoyl and benzamide groups often exhibit antimicrobial properties. The sulfonamide derivatives are well-known for their ability to inhibit bacterial growth by targeting bacterial folate synthesis pathways.
2. Anticancer Properties
Compounds with similar structural motifs have been studied for their anticancer effects. For instance, benzofuran derivatives have demonstrated cytotoxic activity against various cancer cell lines. The specific thiazole and sulfamoyl functionalities may enhance this activity by interacting with cellular targets involved in proliferation and apoptosis.
3. Enzyme Inhibition
Given that related compounds have been identified as inhibitors of carbonic anhydrase and other enzymes, it is plausible that this compound could exhibit similar inhibitory effects. This could be particularly relevant in therapeutic contexts such as glaucoma treatment or cancer therapy, where carbonic anhydrase inhibition can play a role.
4. Neuropharmacological Effects
Benzofuran derivatives have also been explored for their neuropharmacological effects, including interactions with serotonin receptors. This could suggest potential applications in treating mood disorders or other neurological conditions.
Case Studies
While specific case studies on this compound are not available, related studies on analogs indicate promising biological activities:
- Antimalarial Activity : Some benzothiazole derivatives have shown efficacy against malaria, suggesting that modifications to the benzofuran-thiazole framework could yield similar results.
- In Vitro Studies : Compounds with similar structures have been tested against various cancer cell lines, demonstrating IC50 values indicating significant cytotoxicity.
Data Tables
Here is a comparative table summarizing the activities of structurally related compounds:
科学的研究の応用
Antimicrobial Properties
Research indicates that compounds containing sulfamoyl and thiazole groups exhibit significant antimicrobial activity. For instance, similar compounds have been shown to inhibit bacterial growth through mechanisms that disrupt bacterial cell wall synthesis and function . The specific application of 4-[benzyl(ethyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide in antimicrobial formulations is an area of ongoing investigation.
Enzyme Inhibition
The compound's structure suggests potential applications as an enzyme inhibitor. Compounds with thiazole rings have been studied for their ability to inhibit enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in treating conditions like Alzheimer's disease and type 2 diabetes mellitus (T2DM) respectively . The specific inhibitory effects of this compound on these enzymes could be explored in future studies.
Synthesis and Characterization
A study detailed the synthesis of related sulfonamide compounds, demonstrating the methodology for creating similar structures through reactions involving various amines and sulfonyl chlorides . This provides a framework for synthesizing this compound in a laboratory setting.
In Silico Studies
Computational studies have been employed to predict the binding affinity of similar compounds to target enzymes. These studies utilize molecular docking simulations to assess how well a compound can interact with its target, providing insights into its potential efficacy as a drug candidate . Such approaches could be applied to this compound to evaluate its therapeutic potential.
Antidiabetic Agents
The structural characteristics of this compound suggest it may serve as a lead compound for developing new antidiabetic medications. Its ability to inhibit α-glucosidase could help manage blood glucose levels in diabetic patients .
Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory properties in various studies. Investigating the anti-inflammatory potential of this compound could lead to new treatments for inflammatory diseases .
特性
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O5S2/c1-3-32(18-20-9-6-5-7-10-20)39(34,35)23-15-13-21(14-16-23)28(33)31-29-30-24(19-38-29)26-17-22-11-8-12-25(36-4-2)27(22)37-26/h5-17,19H,3-4,18H2,1-2H3,(H,30,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPZRWMBBPPVSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=C(O4)C(=CC=C5)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。